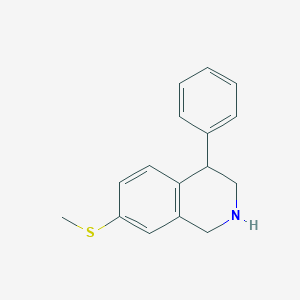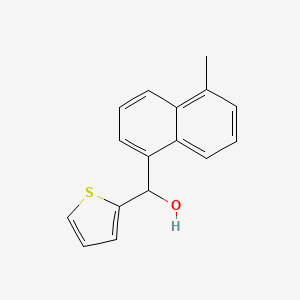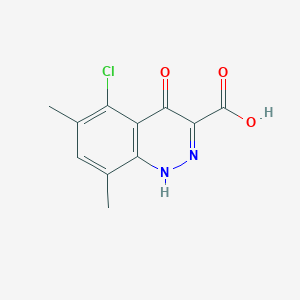
7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methylthio group attached to the seventh position of the isoquinoline ring and a phenyl group at the fourth position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize side products. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the tetrahydroisoquinoline core using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiol, dimethyl disulfide, halogenating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound without the methylthio and phenyl groups.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methylthio group.
7-Methylthio-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the phenyl group.
Uniqueness
7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
106291-41-2 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NS/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
HQPARWDESRQCNT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)

![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)

![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)


![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

